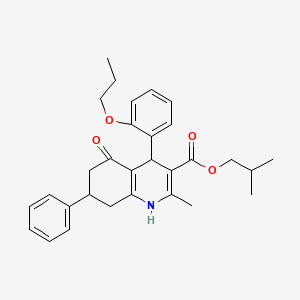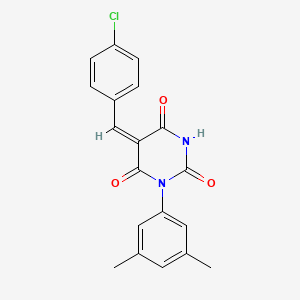![molecular formula C22H17NO3 B5213793 2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione, commonly known as BINI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BINI is a heterocyclic compound that belongs to the class of isoindolones and has a molecular formula of C24H19NO3.
作用机制
The mechanism of action of BINI involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. BINI inhibits the activation of these pathways by blocking the phosphorylation of various signaling molecules such as IKKβ, ERK1/2, and Akt. The inhibition of these pathways leads to the downregulation of various pro-inflammatory cytokines and chemokines, which in turn leads to the anti-inflammatory and anti-tumor effects of BINI.
Biochemical and Physiological Effects:
BINI has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and neuroprotective effects. BINI inhibits the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1, which leads to the reduction of inflammation. BINI also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BINI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using BINI in lab experiments include its high purity, stability, and low toxicity. BINI can be easily synthesized in the lab using a simple and efficient method. However, the limitations of using BINI in lab experiments include its low solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods such as nanoparticles and liposomes.
未来方向
The potential therapeutic applications of BINI are vast, and future research should focus on exploring its full potential. Some of the future directions for BINI research include:
1. Developing new delivery methods to improve its bioavailability and efficacy.
2. Studying the effects of BINI on other signaling pathways and cellular processes.
3. Investigating the potential of BINI as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
4. Studying the pharmacokinetics and pharmacodynamics of BINI in vivo to determine its safety and efficacy.
5. Developing new derivatives of BINI with improved solubility and bioavailability.
Conclusion:
BINI is a promising chemical compound that has potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. The synthesis of BINI is simple and efficient, and it has been extensively studied for its biochemical and physiological effects. Future research should focus on exploring its full potential and developing new derivatives with improved solubility and bioavailability.
合成方法
The synthesis of BINI involves the reaction of 2-bromoethyl biphenyl ether with phthalic anhydride in the presence of a base such as potassium carbonate. The reaction yields BINI as a white solid with a purity of over 99%. The yield of BINI can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学研究应用
BINI has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, BINI has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BINI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, BINI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
2-[2-(2-phenylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-18-11-4-5-12-19(18)22(25)23(21)14-15-26-20-13-7-6-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKJDIGAWITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Phenylphenoxy)ethyl]isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
acetate](/img/structure/B5213725.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
